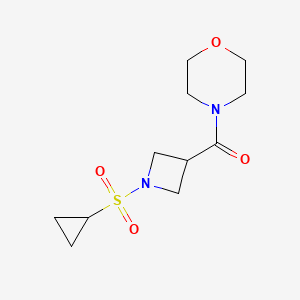

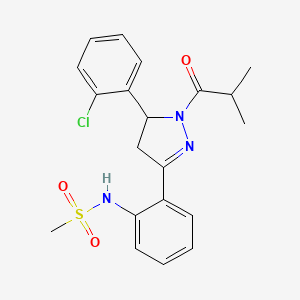

![molecular formula C19H25N3O4 B2495457 Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-05-4](/img/structure/B2495457.png)

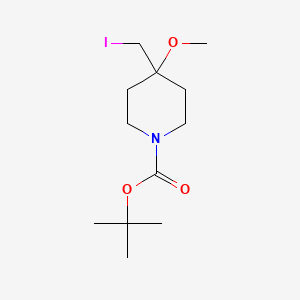

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions that lead to the formation of N,N′-disubstituted piperazine derivatives. For instance, certain ethyl carboxylates reacted with secondary amines to give specific piperazine derivatives, showcasing the versatility of reactions involving piperazine rings (Vasileva et al., 2018).

Molecular Structure Analysis

Structural analysis of piperazine derivatives, including those similar to our compound of interest, reveals their complex interactions and configurations. Spectroscopic and DFT techniques were utilized to characterize the molecular structure of ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate complexes with Ni(II), Zn(II), and Cd(II), demonstrating the compound's ability to bind through different sites depending on the metal involved (Prakash et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve interaction with various reagents, leading to a range of derivatives. For example, the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of rhodium catalyst led to a novel carbonylation reaction at a C−H bond in the piperazine ring, highlighting the unique reactivity of the piperazine moiety (Ishii et al., 1997).

科学的研究の応用

Synthesis and Evaluation of Ligands for D2-like Receptors

Research indicates that compounds with arylalkyl substituents, similar to the ethyl group in the query compound, can enhance the potency and selectivity of binding affinity at D2-like receptors. This suggests potential applications in developing antipsychotic agents. Preliminary findings show that while specific effects of arylalkyl moieties are unpredictable, the composite structure contributes to selectivity and potency at these receptors (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a core element in the query compound, is integral to the rational design of drugs across a variety of therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resulting molecules, highlighting its versatility in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity with Piperazine Analogues

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores its importance in developing new anti-mycobacterial agents, with a focus on the design and structure-activity relationship of piperazine-based compounds (Girase et al., 2020).

特性

IUPAC Name |

ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-3-14-7-5-6-8-15(14)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)26-4-2/h5-8,16H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZVQCMYKDYSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

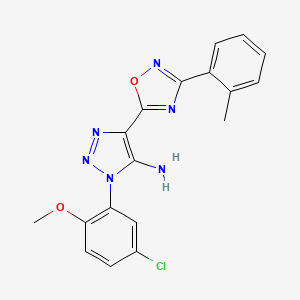

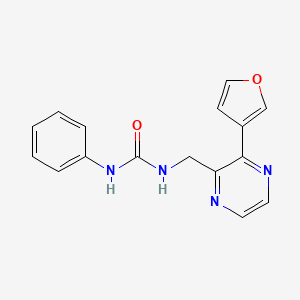

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)

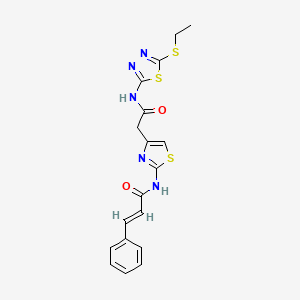

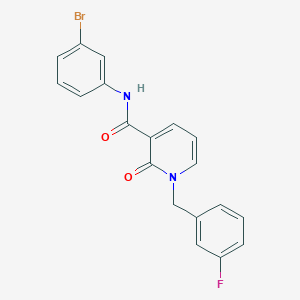

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

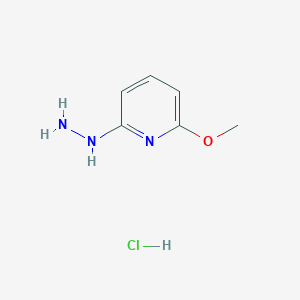

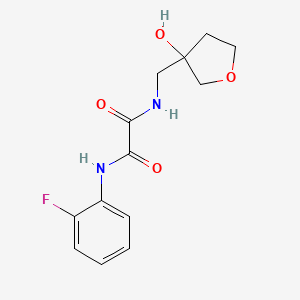

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)